Bis(3-methylbenzyl)sulfide

Descripción general

Descripción

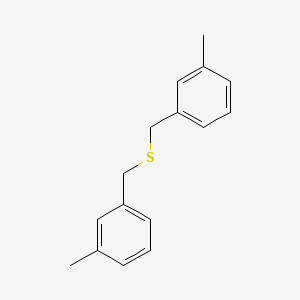

Bis(3-methylbenzyl)sulfide: is an organic compound characterized by the presence of two 3-methylbenzyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(3-methylbenzyl)sulfide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired sulfide compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ catalysts to improve reaction efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: Bis(3-methylbenzyl)sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Varied products based on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Bis(3-methylbenzyl)sulfide serves as a fundamental building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo oxidation to produce sulfoxides and sulfones or reduction to yield thiols, making it a crucial intermediate in synthetic pathways.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |

| Reduction | LiAlH₄ | Thiols |

| Substitution | Various | Diverse sulfide derivatives |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against certain bacterial and fungal strains. This makes it a candidate for further investigation in developing new antimicrobial agents. The compound's mechanism of action involves disrupting microbial cell membranes and interfering with essential enzymatic processes within microorganisms, leading to cell lysis and death .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various sulfide compounds, this compound was tested against multiple strains of bacteria and fungi. The results demonstrated significant inhibitory effects on growth, suggesting its potential as an active ingredient in antimicrobial formulations. Further studies are warranted to explore its efficacy and safety profiles in clinical settings.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for manufacturing lubricants, antioxidants, and other industrial products. The compound's stability and reactivity also allow for its use in formulating additives that enhance the performance of various materials .

Research Insights

Recent studies have focused on optimizing synthetic methods for this compound to improve yield and purity. Techniques such as continuous flow reactors have been employed to enhance production efficiency while minimizing costs. Additionally, research into its derivatives has opened avenues for developing new compounds with tailored properties for specific applications .

Mecanismo De Acción

The mechanism of action of bis(3-methylbenzyl)sulfide involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interfere with essential enzymatic processes within the microorganisms, further contributing to its antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound’s sulfur atom plays a crucial role in its biological activity .

Comparación Con Compuestos Similares

- Bis(4-methylbenzyl)sulfide

- Bis(2-methylbenzyl)sulfide

- Bis(3,5-dimethylbenzyl)sulfide

Comparison: Bis(3-methylbenzyl)sulfide is unique due to the specific positioning of the methyl group on the benzyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, bis(4-methylbenzyl)sulfide may exhibit different chemical properties and biological effects due to the different position of the methyl group .

Actividad Biológica

Bis(3-methylbenzyl)sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by two 3-methylbenzyl groups linked by a sulfur atom. Its chemical formula is , and it is classified as a thioether. The presence of the sulfur atom contributes to its unique reactivity and interaction with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Key Findings:

- Bacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) have yet to be established in comprehensive studies.

- Fungal Activity: Preliminary investigations suggest that this compound may also exhibit antifungal properties, making it a candidate for further research in the development of new antimicrobial agents.

The antimicrobial mechanism of this compound appears to involve:

- Disruption of Cell Membranes: The compound can interact with microbial cell membranes, leading to cell lysis and death.

- Enzymatic Interference: It may inhibit essential enzymatic processes within microorganisms, further contributing to its antimicrobial effects.

Case Studies

- Study on Antimicrobial Properties: A study focused on the synthesis and evaluation of various sulfides, including this compound, demonstrated its potential as an antimicrobial agent. The compound was tested against multiple bacterial strains, showing promising results in inhibiting growth.

- Comparative Analysis with Other Sulfides: In comparative studies, this compound was evaluated alongside other sulfides. The results indicated that while it exhibited moderate activity, certain derivatives showed enhanced efficacy against specific pathogens .

Data Table: Antimicrobial Activity Overview

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Limited | |

| Candida albicans | Potential |

Propiedades

IUPAC Name |

1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMUOQOMXUABTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509968 | |

| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-32-3 | |

| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.